3-Hydroxy-2,2-dimethyl-1-indanone
Overview
Description
3-Hydroxy-2,2-dimethyl-1-indanone is a chemical compound belonging to the indanone family. Indanones are known for their versatile applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The structure of this compound consists of a hydroxyl group attached to the third carbon of the indanone ring, with two methyl groups at the second carbon position. This unique structure imparts distinct chemical and physical properties to the compound.
Mechanism of Action
Target of Action
It’s known that 1-indanone derivatives, which include 3-hydroxy-2,2-dimethyl-1-indanone, have a broad range of biological activity . They have been used in medicine and agriculture, and have shown potential as antiviral, antibacterial, anticancer agents, and more .
Mode of Action
It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that this compound may interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s known that 1-indanone derivatives can affect a variety of biological pathways due to their broad range of biological activity .
Pharmacokinetics
It’s known that the compound is used for pharmaceutical testing , suggesting that it has suitable bioavailability for such applications.
Result of Action
Given its broad range of biological activity, it’s likely that the compound has diverse effects at the molecular and cellular level .
Action Environment
It’s known that the compound is used for pharmaceutical testing , suggesting that it has suitable stability for such applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,2-dimethyl-1-indanone can be achieved through several methods. One common approach involves the cyclization of 2-ethynylbenzaldehyde using a copper-catalyzed intramolecular annulation reaction. This reaction yields 3-hydroxy-2,3-dihydro-1H-inden-1-one, which is subsequently oxidized using Jones’ reagent to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2,2-dimethyl-1-indanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles reacting with the hydroxyl or carbonyl groups of the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce corresponding alcohols or hydrocarbons.
Scientific Research Applications
3-Hydroxy-2,2-dimethyl-1-indanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Comparison with Similar Compounds
Indane-1,3-dione: This compound shares a similar indanone core structure but differs in the position and type of functional groups.
3-Hydroxy-2,3-dihydro-1H-inden-1-one: This is an intermediate in the synthesis of 3-Hydroxy-2,2-dimethyl-1-indanone and has similar reactivity but different physical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-hydroxy-2,2-dimethyl-3H-inden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)9(12)7-5-3-4-6-8(7)10(11)13/h3-6,9,12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATVHPCKCBERKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=CC=CC=C2C1=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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